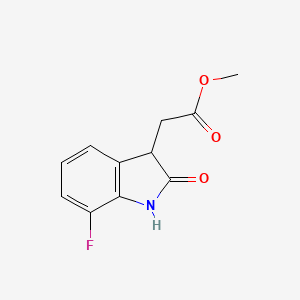

Methyl 2-(7-fluoro-2-oxoindolin-3-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(7-fluoro-2-oxo-1,3-dihydroindol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3/c1-16-9(14)5-7-6-3-2-4-8(12)10(6)13-11(7)15/h2-4,7H,5H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJHGDNQBCZHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C2=C(C(=CC=C2)F)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(7-fluoro-2-oxoindolin-3-yl)acetate typically involves the reaction of 7-fluoroindole with ethyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the oxindole ring. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-fluoro-2-oxoindolin-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyindole derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxindoles and hydroxyindoles, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through several methods, including one-pot reactions that yield high purity products. The synthesis typically involves the reaction of isatins with acetic acid derivatives under specific conditions, which allows for the introduction of the fluorine atom at the 7-position of the indole ring.

Antimicrobial Activity

Research has indicated that compounds derived from oxindoles exhibit significant antimicrobial properties. Methyl 2-(7-fluoro-2-oxoindolin-3-yl)acetate has been tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Mycobacterium smegmatis, a model organism for tuberculosis studies .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that oxindole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Case Study: Antitubercular Activity

A study published in a peer-reviewed journal assessed the antitubercular activity of this compound against Mycobacterium smegmatis. The results showed a significant reduction in bacterial viability at specific concentrations, suggesting its potential as a lead compound for developing new antitubercular agents .

Case Study: Anticancer Screening

In another investigation, this compound was screened for cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating its effectiveness compared to standard chemotherapeutic agents .

Mechanism of Action

The mechanism of action of Methyl 2-(7-fluoro-2-oxoindolin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biochemical pathways, making it a valuable tool in drug development.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of methyl 2-(7-fluoro-2-oxoindolin-3-yl)acetate are influenced by its substituents. Below is a comparative analysis with key analogues:

Physicochemical Properties

- Solubility : Carboxylic acid derivatives (e.g., 2-(7-methyl-2-oxoindolin-3-yl)acetic acid) exhibit higher aqueous solubility than ester analogues, impacting their pharmacokinetic profiles .

- Stability : Fluorine and bromine substituents increase metabolic stability but may introduce photodegradation risks .

Research Findings and Trends

Recent studies highlight the importance of halogenation in enhancing bioactivity. For instance, bromo-fluoro derivatives show superior anticancer activity compared to mono-halogenated compounds . Additionally, ester-to-acid conversions are being explored to optimize drug delivery, as seen in the transition from methyl esters to carboxylic acids in prodrug designs .

Biological Activity

Methyl 2-(7-fluoro-2-oxoindolin-3-yl)acetate is a significant compound in medicinal chemistry, particularly noted for its biological activities, including anticancer properties, enzyme inhibition, and potential applications in various therapeutic contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is an indole derivative characterized by a fluorine atom at the 7-position of the oxoindole structure. The general formula can be represented as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₉H₈FNO₃ |

| Molecular Weight | 183.16 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression. For example, it exhibits inhibitory effects on protein kinases such as CDK2 and EGFR, which are crucial for cell cycle regulation and proliferation .

- Cytotoxicity : Studies have demonstrated that this compound displays significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these cell lines range from 2.14 to 19.34 µM, indicating potent antiproliferative activity .

- Induction of Apoptosis : The compound induces apoptosis in cancer cells through caspase-dependent pathways. This mechanism is critical for its anticancer activity, as it leads to programmed cell death in malignant cells .

Anticancer Activity

A summary of the anticancer activity of this compound is presented in the table below:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 6.83 | Apoptosis induction |

| MCF-7 | 3.64 | CDK2 inhibition |

| HeLa | 5.18 | EGFR inhibition |

| MDA-MB-231 | 2.14 | Caspase activation |

Case Studies and Research Findings

- In Vitro Studies : In a study assessing the cytotoxic effects of various oxoindole derivatives, this compound was found to be among the most effective compounds against multiple cancer cell lines . This highlights its potential as a lead compound for further development.

- Mechanistic Insights : Molecular docking studies have suggested that this compound interacts with active sites of key proteins involved in tumor growth, including HER2 and VEGFR2, reinforcing its role as a multi-targeted anticancer agent .

- Antimicrobial Activity : Beyond its anticancer properties, preliminary investigations indicate that this compound may also possess antimicrobial activity, particularly against Mycobacterium smegmatis, suggesting broader therapeutic applications .

Q & A

Q. Q1: What are the common synthetic routes for preparing Methyl 2-(7-fluoro-2-oxoindolin-3-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of indole-derived esters like this compound typically involves multistep routes, such as:

- Ugi four-component reactions to assemble the indolinone core, followed by esterification .

- Friedel-Crafts alkylation or Pd-catalyzed cross-coupling to introduce the fluoro-substituted aromatic ring .

Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., p-TsOH for acid-mediated cyclization). Ultrasound-assisted synthesis (20–40 kHz) can enhance reaction rates and yields by improving mass transfer .

Structural Elucidation

Q. Q2: How is the crystal structure of this compound determined, and what software is recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Data collection : Use CuKα radiation (λ = 1.54184 Å) with θmax > 65° for high completeness (>99%) .

- Refinement : Employ SHELXL for small-molecule refinement due to its robustness in handling anisotropic displacement parameters and hydrogen bonding networks . For visualization, ORTEP or Olex2 is recommended to analyze torsion angles (e.g., C3–C4–C6–C9 = −126.2°) and packing interactions .

Advanced Spectral Analysis

Q. Q3: How can researchers resolve contradictions in NMR or mass spectrometry data for this compound?

Methodological Answer: Contradictions often arise from:

- Dynamic proton exchange : Use variable-temperature NMR (e.g., 25°C to −40°C) to identify broadening or splitting of peaks.

- Isomeric impurities : Compare experimental HR-MS data with theoretical m/z values (e.g., [M+H]+ for C11H9FNO3 = 222.0663) . Cross-validate with 2D NMR (COSY, HSQC) to confirm connectivity, especially for overlapping indole protons .

Biological Activity Profiling

Q. Q4: What methodologies are used to evaluate the biological activity of this compound?

Methodological Answer:

- Enzyme inhibition assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC50 determination via dose-response curves (0.1–100 μM) .

- Cellular uptake studies : Employ LC-MS/MS to quantify intracellular concentrations in HEK293 or HeLa cells, normalized to protein content .

- Molecular docking : Simulate binding modes using AutoDock Vina with PDB structures (e.g., COX-2 or kinase targets) to prioritize in vitro testing .

Crystallographic Data Challenges

Q. Q5: How should researchers address discrepancies in crystallographic parameters when refining structures of similar indole derivatives?

Methodological Answer: Discrepancies may arise from:

- Twinned crystals : Use SHELXD for initial phase determination and PLATON to check for twinning .

- Disorder modeling : Apply PART instructions in SHELXL to refine split positions for disordered groups (e.g., ester side chains) . Validate with R1 < 0.05 and wR2 < 0.15 for high-confidence models .

Synthetic Byproduct Analysis

Q. Q6: What advanced techniques identify and quantify synthetic byproducts in this compound batches?

Methodological Answer:

- HPLC-DAD-MS : Use C18 columns (3.5 μm, 4.6 × 150 mm) with acetonitrile/water gradients (5–95% over 20 min) to separate impurities. Match UV spectra (λmax ~ 270 nm for indole) and MS/MS fragmentation patterns .

- NMR crystallography : Combine SC-XRD with solid-state NMR to characterize polymorphic byproducts .

Stability and Degradation Studies

Q. Q7: How can the hydrolytic stability of the ester group in this compound be assessed under physiological conditions?

Methodological Answer:

- pH-dependent kinetics : Incubate in PBS (pH 7.4, 37°C) and quantify degradation via HPLC every 24 hours. Compare half-life (t1/2) with methyl 2-amino-2-(4-fluorophenyl)acetate controls .

- Activation energy calculation : Use Arrhenius plots (k vs. 1/T) from data collected at 25°C, 37°C, and 50°C to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.